molecular formula C24H31FN8O B12419308 Irak4-IN-12

Irak4-IN-12

Cat. No.: B12419308
M. Wt: 466.6 g/mol
InChI Key: SZCLPNYLGLGFBB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irak4-IN-12 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation . Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .

Preparation Methods

The synthesis of Irak4-IN-12 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as ensuring compliance with regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Scientific Research Applications

Irak4-IN-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Irak4-IN-12 can be compared with other IRAK4 inhibitors, such as BAY1834845 (zabedosertib) and KT-474 . These compounds also target the IRAK4 kinase but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific structural features that confer high selectivity and potency towards IRAK4 .

Similar Compounds

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

Molecular Formula

C24H31FN8O

Molecular Weight

466.6 g/mol

IUPAC Name

6-[(2R)-2-fluoropropyl]-2-[[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]amino]-4-[(1-methylcyclopropyl)amino]pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C24H31FN8O/c1-15(25)11-32-7-4-18-19(21(32)34)20(30-23(2)5-6-23)29-22(28-18)27-16-10-26-33(12-16)17-8-24(9-17)13-31(3)14-24/h4,7,10,12,15,17H,5-6,8-9,11,13-14H2,1-3H3,(H2,27,28,29,30)/t15-/m1/s1

InChI Key

SZCLPNYLGLGFBB-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F

Canonical SMILES

CC(CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F

Origin of Product

United States

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